molecular formula C17H22N2O3 B7058693 9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B7058693
M. Wt: 302.37 g/mol
InChI Key: PUZAYBNTRZGIBR-UHFFFAOYSA-N
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Description

9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps. One common synthetic route includes the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is crucial for constructing the bicyclo[3.3.1]nonan-9-one core, which is a key intermediate in the synthesis of the target compound. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzoyl moiety are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one include other bicyclo[3.3.1]nonane derivatives, such as garsubellin A, hyperforin, and guttiferone A . These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse applications in various scientific fields.

Properties

IUPAC Name

9-(4-methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-10-6-12(7-11(2)16(10)22-3)17(21)19-13-4-5-14(19)9-18-15(20)8-13/h6-7,13-14H,4-5,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZAYBNTRZGIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)N2C3CCC2CNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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